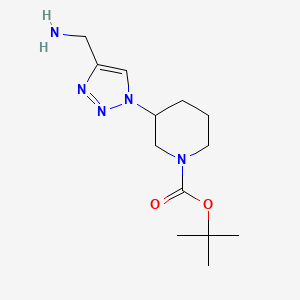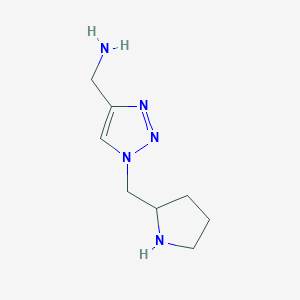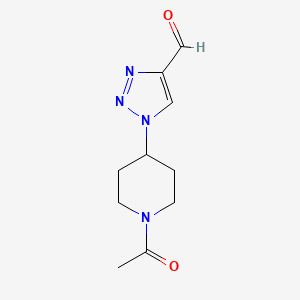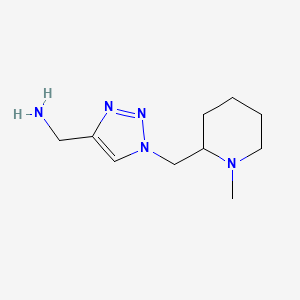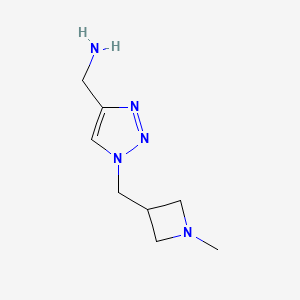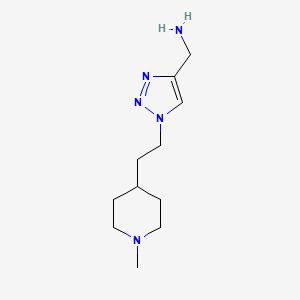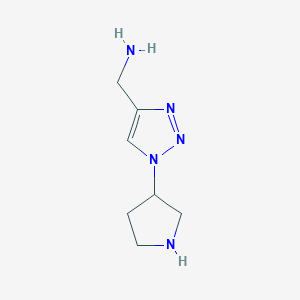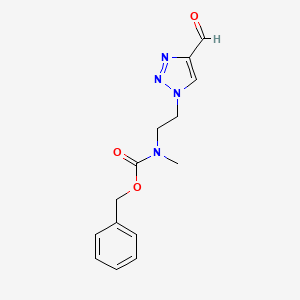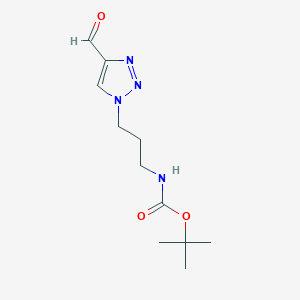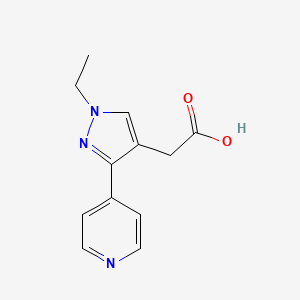
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
Descripción general
Descripción
The compound “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” is a complex organic molecule that contains a pyridine and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would be characterized by the presence of a pyridine and a pyrazole ring. The presence of these rings, along with other functional groups, would give the molecule a certain geometry, which determines its interaction with specific proteins .
Chemical Reactions Analysis
The chemical reactions involving “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its functional groups. Pyridine and pyrazole compounds are known to undergo a variety of chemical reactions. For example, pyridine can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its molecular structure. For example, a compound with a similar structure, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is a yellow solid with a melting point of 214–215 °C .
Aplicaciones Científicas De Investigación
Antiviral Applications
This compound has shown promise in the realm of antiviral research. Derivatives of indole, which share structural similarities with the compound , have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the pyridin-4-yl group could potentially enhance the binding affinity to viral proteins, offering a pathway for the development of new antiviral agents.
Anti-Inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . The acetic acid moiety in the compound could be leveraged to design novel anti-inflammatory drugs that can modulate key inflammatory pathways, providing relief from conditions such as arthritis and other chronic inflammatory diseases.
Cancer Therapeutics
The pyrazole ring found in the compound is a common feature in many anticancer agents. Research into indole derivatives has uncovered their potential in cancer treatment, including the inhibition of tumor growth and metastasis . This compound could be a candidate for the synthesis of new oncology drugs, targeting specific cancer cell lines.
Antimicrobial Activity
Compounds with a pyrazol-4-yl structure have been associated with significant antimicrobial effects . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains.
Enzyme Inhibition
Indole derivatives have been utilized as enzyme inhibitors, affecting various biochemical pathways . The compound could be studied for its inhibitory effects on enzymes that are therapeutic targets for diseases like diabetes and hypertension.
Mecanismo De Acción
The mechanism of action of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its intended use. Pyridine and pyrazole compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .
Safety and Hazards
The safety and hazards of “2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, 2-(Pyridin-4-yl)acetic acid hydrochloride, has a hazard statement that it harms public health and the environment by destroying ozone in the upper atmosphere .
Propiedades
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-10(7-11(16)17)12(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBRVQJAIJXEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



